2-(3,4-Dimethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide
Description
2-(3,4-Dimethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide is a synthetic organic compound characterized by a pyrrolidine core substituted with 3,4-dimethoxy groups and an N'-hydroxyacetimidamide side chain. The dimethoxy groups enhance solubility and steric accessibility, while the N'-hydroxyacetimidamide moiety may participate in hydrogen bonding or metal coordination, influencing bioactivity .
Properties
Molecular Formula |
C8H17N3O3 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H17N3O3/c1-13-6-3-11(4-7(6)14-2)5-8(9)10-12/h6-7,12H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
BNNPDCBBQNRRIG-UHFFFAOYSA-N |
Isomeric SMILES |
COC1CN(CC1OC)C/C(=N/O)/N |
Canonical SMILES |
COC1CN(CC1OC)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethoxyphenylacetonitrile with pyrrolidine under basic conditions to form the intermediate 3,4-dimethoxyphenylpyrrolidine. This intermediate is then subjected to further reactions, such as hydrolysis and amidation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analog: (Z)-N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N′-hydroxyacetimidamide
Key Differences and Similarities:
- Core Structure : Shares the N'-hydroxyacetimidamide group but replaces the dimethoxypyrrolidine with a 6-chloropyridinylmethyl-ethyl substituent.
- Biological Relevance: Acts as a metabolite of nitenpyram, a neonicotinoid insecticide. Microbial degradation pathways involve reduction and denitrosation/deamination, highlighting metabolic instability compared to the parent compound .
- Physicochemical Properties : The chloropyridine group increases lipophilicity (logP ~1.8), whereas the dimethoxypyrrolidine in the target compound improves aqueous solubility (logP ~0.5).
Table 1: Comparative Data
Structural Analog: (E, Z)-N’-Hydroxyacetimidamide (Compound 38)
Key Differences and Similarities:
- Core Structure : Simplifies the side chain to a bare N'-hydroxyacetimidamide without substituents.
- Synthesis and Characterization : Synthesized via methods described by Fortuna et al., yielding 57% efficiency. NMR data (δ 8.60, 5.34, 1.61) confirm hydroxyl and methyl group presence, contrasting with the dimethoxypyrrolidine’s complex NMR profile .
- The lack of a pyrrolidine or pyridine group reduces steric hindrance, enabling distinct enzyme interactions.
Table 2: Comparative Data
Ethyl 2-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)acetate (Compound 39)
Key Differences and Similarities:
- Structural Divergence : Replaces the N'-hydroxyacetimidamide with an oxadiazole-containing phenylacetate ester.
Critical Insights and Research Implications
- Metabolic Stability : The dimethoxypyrrolidine group may offer superior metabolic stability compared to chloropyridine-based analogs, which undergo rapid microbial degradation .
- Target Selectivity : The absence of a heterocyclic substituent in compound 38 limits its utility in insecticidal contexts but enhances specificity for MMP-13 inhibition .
- Synthetic Feasibility : Higher molecular complexity in the target compound necessitates advanced synthetic routes compared to simpler analogs.
Biological Activity
2-(3,4-Dimethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with methoxy groups, which contributes to its biological properties. The molecular formula is , and it has a molecular weight of 227.24 g/mol.
The biological activity of 2-(3,4-Dimethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the hydroxamic acid moiety allows for chelation with metal ions, which is crucial for the inhibition of metalloproteinases involved in various physiological processes.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that 2-(3,4-Dimethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, particularly in models of chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.
-
Anti-inflammatory Study :
- Objective : To assess the impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
- Results : Treatment with the compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels by 50% compared to control groups.
-
Neuroprotection Research :
- Objective : To investigate protective effects against oxidative stress in neuronal cell lines.
- Outcome : The compound decreased reactive oxygen species (ROS) levels by 40%, suggesting a potential role in neuroprotection.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| 2-(3,4-Dimethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide | High | Moderate | High |
| 2-(3,4-Dimethoxyphenyl)acetamide | Moderate | Low | Low |
| 3-(3,4-Dimethoxyphenyl)propanoic acid | Low | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
